![molecular formula C26H25F4N3O3S B606766 (R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline CAS No. 1018679-79-2](/img/structure/B606766.png)
(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CORT 108297 has several scientific research applications:
Chemistry: It is used to study the effects of glucocorticoid receptor modulation on chemical reactions and processes.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
CORT 108297 exerts its effects by binding to glucocorticoid receptors and blocking their activation by endogenous glucocorticoids . This inhibition prevents the downstream signaling pathways that are typically activated by glucocorticoid receptor activation, thereby modulating various physiological responses .
Análisis Bioquímico
Biochemical Properties
CORT-108297 has a high affinity for glucocorticoid receptors, with a Ki value of 0.45 nM . It demonstrates binding affinity for human glucocorticoid receptor of 0.6 nM and glucocorticoid receptor functional antagonism of 6.8 nM as measured in a reporter gene assay . It has no action at the progesterone receptor .
Cellular Effects
CORT-108297 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine stress responses and immobility in the forced swim test . In prostate cancer cells, it has been observed that treatment with CORT-108297 promoted nuclear accumulation of glucocorticoid receptor and active β-catenin .
Molecular Mechanism
The molecular mechanism of CORT-108297 involves its interaction with the glucocorticoid receptor. It acts as an antagonist, blocking the receptor and preventing the normal glucocorticoid response . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CORT-108297 have been observed over time. For example, in a study involving male rats, the animals were treated for five days with CORT-108297. The treatment significantly attenuated the impairment of recall induced by electroconvulsive shocks .
Dosage Effects in Animal Models
In animal models, the effects of CORT-108297 have been observed to vary with different dosages. For instance, in a study involving male rats, two doses of CORT-108297 (30mg/kg and 60mg/kg) were tested. Both doses potently suppressed peak corticosterone responses to stress, but only the higher dose significantly decreased immobility in the forced swim test .
Metabolic Pathways
Given its role as a glucocorticoid receptor antagonist, it is likely that it interacts with enzymes or cofactors involved in glucocorticoid metabolism .
Transport and Distribution
Given its high affinity for glucocorticoid receptors, it is likely that it is transported to areas of the cell where these receptors are located .
Subcellular Localization
The subcellular localization of CORT-108297 is likely to be influenced by its interaction with glucocorticoid receptors. These receptors are typically located in the cytoplasm of cells and, upon binding with a glucocorticoid or an antagonist like CORT-108297, they translocate to the nucleus .
Métodos De Preparación
The synthesis of CORT 108297 can be initiated from an optically active chiral building block, piperidine . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The industrial production method typically involves the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300) and Tween 80 .
Análisis De Reacciones Químicas
CORT 108297 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Comparación Con Compuestos Similares
CORT 108297 is unique in its high affinity and selectivity for glucocorticoid receptors. Similar compounds include:
Mifepristone: Another glucocorticoid receptor antagonist, but with lower selectivity.
AZD9567: A non-steroidal glucocorticoid receptor modulator with an IC50 value of 3.8 nM.
Relacorilant: A selective glucocorticoid receptor modulator used in clinical research.
Propiedades
IUPAC Name |
(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144304 | |
| Record name | CORT 108297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018679-79-2 | |
| Record name | CORT 108297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORT 108297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORT-108297 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




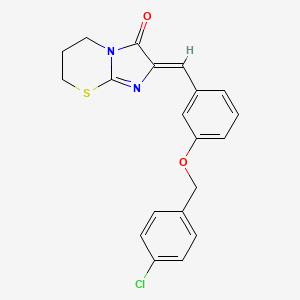


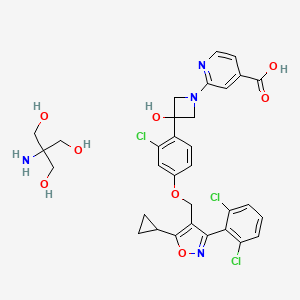
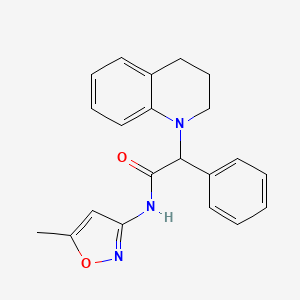
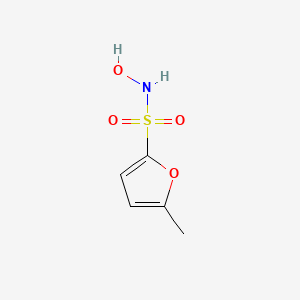
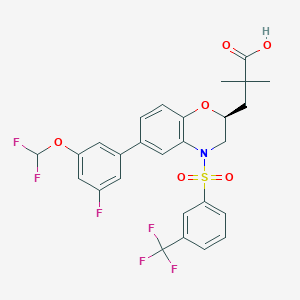
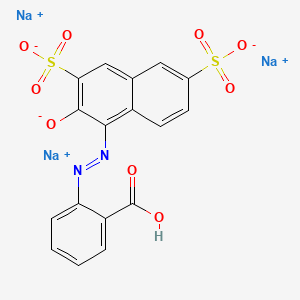


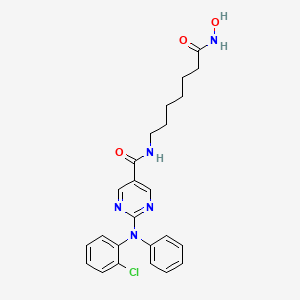
![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)